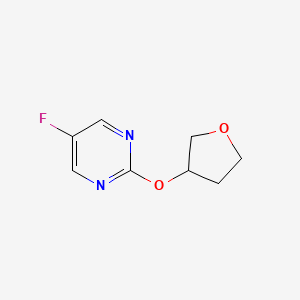

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine analog. Pyrimidine analogs are widely used in the treatment of cancer . 5-Fluorouracil (5-FU), the most widely used pyrimidine analog, is used to treat over 2 million cancer patients each year .

Synthesis Analysis

The synthesis of fluorinated pyrimidines (FPs) like this compound has been a subject of research for many years. The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other pyrimidine analogs. The structures of the H-bonded complexes formed from interaction between 5-fluorouracil and the nucleobases of cytosine, thymine, and uracil have been studied .Chemical Reactions Analysis

This compound, like other fluorinated pyrimidines, interferes with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of fluorine. Fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents all contribute to the properties of fluorinated pyrimidines .Aplicaciones Científicas De Investigación

Antitumor Activity and Synthesis

- Synthesis and Antitumor Activity : A study detailed the synthesis of a pyrimidine acyclonucleoside derivative aimed at developing new 5-FU derivatives with a broader margin of safety and fewer side effects. The derivative showed promising antitumor activity against L1210 mouse leukemia cells and P388 leukemic mice, with significant survival increase and no host toxicity observed (Rosowsky, Kim, & Wick, 1981).

Clinical and Pharmacological Insights

- Clinical Applications in Ophthalmology : Fluorouracil's ability to reduce fibroblastic proliferation and scarring has made it an important adjunct in various ophthalmic surgeries, demonstrating its utility beyond anticancer applications. It's used in primary glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and vitreoretinal surgery to prevent proliferative vitreoretinopathy, as well as in treating ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).

Chemical and Biochemical Studies

- Chemistry of Fluorinated Pyrimidines : Recent developments in fluorine chemistry have contributed to more precise use of fluorinated pyrimidines (FPs) in cancer treatment. Insights into how FPs perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, highlighting the roles of 5-FU and its metabolites in inhibiting RNA- and DNA-modifying enzymes, and presenting polymeric FPs as a means for more precise cancer treatment (Gmeiner, 2020).

Novel Derivatives and Their Potential

- Synthesis of Novel Derivatives : The design and synthesis of fluorocyclopentenyl-pyrimidines from D-ribose, particularly focusing on a cytosine derivative that exhibited potent antitumor activity across a range of tumor cell lines and a human lung cancer xenograft model, demonstrate the continuous search for more effective and less toxic anticancer agents. This highlights the crucial role of the 2'-hydroxyl group for biological activity (Choi et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine and other fluorinated pyrimidines lies in the development of strategies that increase their anticancer activity. This includes the use of polymeric FPs that may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . There is also potential for further development of immunotherapy in combination with DNA analog drugs involving 5-FU .

Propiedades

IUPAC Name |

5-fluoro-2-(oxolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRWCUZKNIAFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)

![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)